1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is a compound with a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 6-(propan-2-yloxy)pyridine. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-(propan-2-yloxy)pyridine: Lacks the methanamine group but shares the propan-2-yloxy substitution.
2-(propan-2-yloxy)pyridine: Similar structure but with the propan-2-yloxy group at the 2-position.
Pyridin-2-ylmethanamine: Lacks the propan-2-yloxy group but has the methanamine group at the 2-position.
Uniqueness
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is unique due to the combination of the propan-2-yloxy and methanamine groups on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1247593-42-5 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6-propan-2-yloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
DVUYYBSTPKNJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)CN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.